Bienvenue dans la boutique en ligne BenchChem!

2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Medicinal chemistry HDAC6 inhibition Structure–activity relationship

This hydrochloride salt offers a unique difluoromethyl-1,2,4-oxadiazole core for mechanism-based HDAC6 inhibition, with a free ethanamine linker for rapid derivatization. Its C2 spacer provides ~1.5 Å greater separation from the oxadiazole ring compared to methanamine analogs, crucial for PROTAC ternary complex formation. Ensure you're getting the correct regioisomer (3-difluoromethyl, 5-ethanamine) to achieve the desired electrophilic activation pattern. Verify current stock status, as this research-grade building block has faced intermittent availability.

Molecular Formula C5H8ClF2N3O
Molecular Weight 199.59
CAS No. 2418682-83-2
Cat. No. B2374750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
CAS2418682-83-2
Molecular FormulaC5H8ClF2N3O
Molecular Weight199.59
Structural Identifiers
SMILESC(CN)C1=NC(=NO1)C(F)F.Cl
InChIInChI=1S/C5H7F2N3O.ClH/c6-4(7)5-9-3(1-2-8)11-10-5;/h4H,1-2,8H2;1H
InChIKeyCBEWUFVLRZXFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine Hydrochloride (CAS 2418682-83-2): Structural Identity, Target Class, and Procurement Context


2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride (CAS 2418682-83-2; free base CAS 2138172-72-0; catalog code EN300-26862916) is a 1,2,4-oxadiazole derivative bearing a difluoromethyl group at the 3-position and a primary ethanamine side chain at the 5-position, supplied as the hydrochloride salt (C₅H₇F₂N₃O·HCl, MW 199.59) . The compound belongs to the broader difluoromethyl-oxadiazole (DFMO) class, which has been characterized in the primary literature as a non-hydroxamic acid zinc-binding pharmacophore conferring mechanism-based, essentially irreversible inhibition of histone deacetylase 6 (HDAC6) [1][2]. It is listed as a research-grade building block by multiple chemical suppliers, though commercial availability has been intermittent (noted as discontinued by at least one vendor) . The combination of a fluorinated heterocyclic core, a flexible ethanamine linker, and a salt form optimized for handling makes this compound a candidate for medicinal chemistry derivatization and HDAC6-targeted probe development, provided its differentiation from closely related analogs is clearly established.

Why 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine Hydrochloride Cannot Be Replaced by In-Class Oxadiazole Analogs Without Experimental Validation


The 1,2,4-oxadiazole scaffold with difluoromethyl substitution appears in numerous HDAC6 inhibitor patents and publications, yet small structural variations produce large differences in potency, selectivity, and pharmacokinetic behavior [1][2]. Replacing the ethanamine linker (CH₂CH₂NH₂) of the target compound with the methanamine linker (CH₂NH₂) found in CAS 1909325-73-0 alters the amine pKa by approximately 1–2 log units and changes the conformational degrees of freedom available for target engagement [3]. Swapping the regioisomeric orientation—i.e., moving the difluoromethyl group from the 3-position to the 5-position (as in CAS 1423023-87-3)—redistributes the electron density across the oxadiazole ring, which directly affects the electrophilicity of the carbon center attacked by the zinc-bound water during HDAC6 mechanism-based inhibition [1][2]. Furthermore, DFMO-class inhibitors span an IC₅₀ range from 7.7 nM (ITF5924) to >30,000 nM depending on the specific side-chain and linker combination [4]. These differences preclude generic interchange among oxadiazole analogs without dedicated comparative biochemical profiling. The quantitative evidence below establishes the dimensions along which the target compound must be evaluated against its closest structural neighbors.

Quantitative Differentiation Evidence: 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl vs. Closest Structural Analogs


Linker Length Differentiation: Ethanamine (C2) vs. Methanamine (C1) Side Chain — Physicochemical and Conformational Comparison

The target compound incorporates an ethanamine side chain (CH₂CH₂NH₂, two methylene units) connecting the oxadiazole 5-position to the terminal primary amine, whereas its closest commercially available analog, [3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1909325-73-0), uses a methanamine linker (CH₂NH₂, one methylene unit) [1]. The additional methylene group in the target compound increases the molecular weight from 185.56 to 199.59 g/mol (+7.6%) and raises the predicted amine pKa by approximately 1.2–1.8 log units (from ~7.6 for the benzylic-type amine to ~9.2 for the alkyl amine), altering the ionization state at physiological pH and potentially affecting membrane permeability and target binding [2]. The extended linker also provides an additional rotatable bond, increasing conformational sampling in the binding pocket [2]. In DFMO-class SAR studies, linker length and amine positioning have been shown to modulate HDAC6 inhibitory potency across a >1,000-fold range [3].

Medicinal chemistry HDAC6 inhibition Structure–activity relationship

Regioisomeric Positioning: 3-Difluoromethyl vs. 5-Difluoromethyl Substitution on the 1,2,4-Oxadiazole Ring

The target compound places the difluoromethyl group at the oxadiazole 3-position and the ethanamine at the 5-position. A commercially available regioisomer, 1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride (CAS 1423023-87-3), reverses this arrangement, placing the difluoromethyl at the 5-position and a branched ethanamine at the 3-position [1]. In DFMO-class HDAC6 inhibitors, the mechanism-based inhibition depends on nucleophilic attack by zinc-bound water at the oxadiazole carbon adjacent to the difluoromethyl group [2]. The regioisomeric placement of the difluoromethyl group changes which carbon is electrophilically activated and consequently which ring-opening product is formed during enzyme inactivation [2]. Crystallographic studies confirm the difluoromethyl moiety occupies the P571 pocket of HDAC6, and its positional isomerism would alter the trajectory of the departing leaving group [2]. While direct IC₅₀ data comparing these two specific regioisomers are not available in the peer-reviewed literature, class-level SAR indicates that regioisomeric 1,2,4-oxadiazole variants can exhibit potency differences exceeding 10-fold against HDAC isoforms [3].

HDAC6 inhibitor design Regioisomer selectivity Electrophilic reactivity

Non-Hydroxamic Acid Zinc-Binding Group: Avoidance of Genotoxic Liability Inherent to Hydroxamate-Based HDAC6 Inhibitors

The target compound, as a member of the DFMO class, utilizes the difluoromethyl-1,2,4-oxadiazole moiety as a non-hydroxamic acid zinc-binding group (ZBG) [1]. Hydroxamic acid-based HDAC6 inhibitors such as SAHA (vorinostat) and tubastatin A carry a well-documented genotoxic risk associated with the hydroxamate functional group, which limits their therapeutic applicability beyond oncology [2]. The DFMO class instead relies on an enzyme-catalyzed ring-opening mechanism that generates a difluoroacetylhydrazide zinc-coordinating species in situ, achieving essentially irreversible inhibition without a pre-formed hydroxamate [1]. In selectivity profiling, DFMO-based inhibitors including ITF5924 demonstrate >104-fold selectivity for HDAC6 over other HDAC subtypes, whereas pan-HDAC hydroxamate inhibitors such as SAHA inhibit multiple HDAC isoforms at similar concentrations [3]. This class-level differentiation is intrinsic to the difluoromethyl-oxadiazole chemotype shared by the target compound.

Genotoxicity Zinc-binding group Drug safety

Hydrochloride Salt Advantage: Aqueous Solubility and Solid-State Handling vs. Free Base Form

The target compound is supplied as the hydrochloride salt, whereas the free base form (CAS 2138172-72-0) is also cataloged by chemical suppliers . Salt formation with HCl typically increases aqueous solubility by ≥10-fold for primary amines of this molecular weight range compared to the free base, due to enhanced ionization and crystal lattice energy differences [1]. The hydrochloride salt form also provides superior solid-state stability under ambient storage conditions, reducing hygroscopicity and amine oxidation risks that can compromise the free base during long-term storage [1]. The methanamine analog (CAS 1909325-73-0) is similarly supplied as the hydrochloride salt, establishing this as the standard handling form for this compound class [2].

Formulation Salt selection Chemical stability

Primary Amine as a Versatile Synthetic Handle: Comparative Derivatization Potential vs. Capped or Protected Analogs

The target compound presents a free primary amine at the terminus of the ethanamine linker, enabling direct conjugation to carboxylic acids, activated esters, sulfonyl chlorides, isocyanates, and aldehydes without requiring a deprotection step . In contrast, more advanced DFMO-based HDAC6 inhibitors such as ITF5924 and SE-7552 incorporate fully elaborated aromatic or heterocyclic caps at the amine position, rendering them unsuitable as synthetic intermediates [1]. The free amine permits installation of linker-warhead combinations for PROTAC design, fluorescent tags for cellular imaging probes, or affinity handles for chemoproteomics pull-down experiments . The ethanamine chain length (C2) versus the methanamine (C1) analog provides a longer spacer arm, which may reduce steric interference between the oxadiazole core and bulky conjugated payloads [2].

Chemical biology PROTAC design Bioconjugation

Procurement-Relevant Application Scenarios for 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine Hydrochloride


HDAC6 Chemical Probe Development Using Non-Hydroxamate Zinc-Binding Chemotype

Research groups seeking to develop HDAC6 chemical probes free of hydroxamic acid genotoxicity liability can use this compound as a starting scaffold. The difluoromethyl-oxadiazole core provides the mechanism-based irreversible inhibition pharmacophore characterized by König et al. (2023), while the free ethanamine enables rapid SAR exploration through amide or sulfonamide coupling to diverse cap groups [1]. This application is supported by the class-level evidence that DFMO-based inhibitors achieve >100-fold HDAC6 selectivity and avoid the Ames-positive genotoxicity associated with hydroxamate ZBGs [2].

PROTAC Linker Attachment Point for HDAC6 Degrader Synthesis

The primary amine at the ethanamine terminus provides a direct, unprotected conjugation handle for attaching E3 ligase-recruiting elements in PROTAC design. The C2 linker length offers a calculated ~1.5 Å greater separation from the oxadiazole core compared to the methanamine analog (CAS 1909325-73-0), which may be critical for achieving ternary complex formation when conjugated to bulky E3 ligase ligands such as cereblon or VHL binders [3]. This scenario derives directly from the structural differentiation evidence (Evidence Item 1) and the free amine derivatization evidence (Evidence Item 5).

Focused Library Synthesis for HDAC6 Isoform Selectivity Profiling

Medicinal chemistry teams conducting HDAC isoform selectivity profiling can use this compound as a core scaffold for parallel library synthesis. The ethanamine handle allows systematic variation of the cap group via amide coupling with commercially available carboxylic acid building blocks, while the regioisomeric identity (3-difluoromethyl, 5-ethanamine) provides a defined electrophilic activation pattern for mechanism-based HDAC6 engagement that differs from the reversed regioisomer (CAS 1423023-87-3) [4]. The hydrochloride salt form ensures consistent solubility across library members during biological evaluation [5].

Agrochemical Intermediate: Fluorinated Oxadiazole Building Block

Beyond HDAC6 applications, 1,2,4-oxadiazole derivatives with fluorinated substituents have demonstrated agricultural biological activities including fungicidal and antibacterial effects [6]. The free amine handle enables conjugation to agrochemical pharmacophores, and the difluoromethyl group—a privileged motif in modern agrochemicals—provides metabolic stability and lipophilicity modulation. The CymitQuimica listing explicitly notes utility in agrochemical synthesis , and the compound's availability as an HCl salt facilitates handling in multi-kilogram process development campaigns.

Quote Request

Request a Quote for 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.